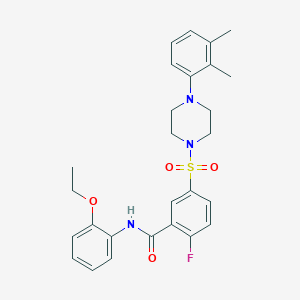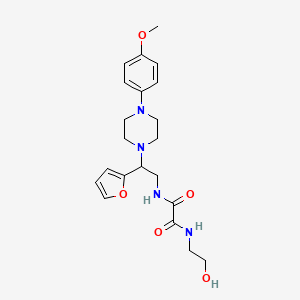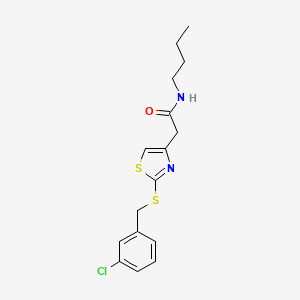
5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiolabeled Antagonists for PET Studies
5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide and its derivatives have been utilized in the development of radiolabeled antagonists for positron emission tomography (PET) imaging studies. For example, compounds such as [(18)F]p-MPPF have been synthesized to act as 5-HT(1A) antagonists, aiding in the study of serotonergic neurotransmission through PET. This research encompasses the synthesis, radiochemistry, and evaluation in animal models (rats, cats, and monkeys) through autoradiography and PET, as well as human PET studies, toxicity assessments, and metabolism investigations (Plenevaux et al., 2000).
Dopamine Receptor Ligands
In another line of research, derivatives have been explored for their potential as dopamine D(3) receptor ligands. By modifying the aromatic ring linked to the N-1 piperazine ring of the benzamide PB12, researchers identified compounds with moderate D(3) affinity. This led to the identification of high-affinity D(3) ligands with significant selectivity over other dopamine receptors, suggesting their value in developing new neuroimaging agents for PET studies (Leopoldo et al., 2002).
Antibacterial and Antifungal Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, some 1,2,4-triazole derivatives showed good or moderate activities against various microorganisms, highlighting the potential of these compounds in antimicrobial drug development (Bektaş et al., 2007).
Serotonin Receptor Agonists
Research has also been conducted on benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have shown to accelerate gastric emptying and increase the frequency of defecation in animal models, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Propriétés
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O4S/c1-4-35-26-11-6-5-9-24(26)29-27(32)22-18-21(12-13-23(22)28)36(33,34)31-16-14-30(15-17-31)25-10-7-8-19(2)20(25)3/h5-13,18H,4,14-17H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIFLNKLGYCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)

![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)
![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)
![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)


![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2443899.png)

![5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2443902.png)
